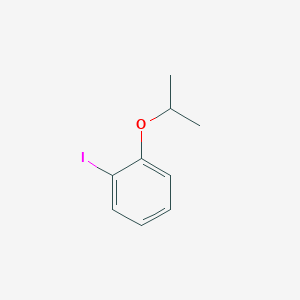

1-Iodo-2-isopropoxybenzene

Description

Contextualization within Halogenated Arenes Research

Halogenated arenes, or aryl halides, are aromatic compounds containing one or more halogen atoms bonded to the aromatic ring. They are fundamental building blocks in organic chemistry, serving as precursors for a vast array of functionalized molecules used in pharmaceuticals, agrochemicals, and materials science. nih.gov The simplest method for their preparation is often electrophilic aromatic halogenation. nih.govsavemyexams.com However, this can be challenging for arenes bearing electron-withdrawing groups, which deactivate the ring towards electrophilic attack. nih.gov

Research in this field has focused on developing milder and more selective halogenation methods. acs.orgorganic-chemistry.org For instance, palladium-catalyzed methods using N-halosuccinimides have been developed for the regioselective halogenation of arene C-H bonds, providing products that are often complementary to those from traditional electrophilic substitution. organic-chemistry.org The reactivity of the carbon-halogen bond in aryl halides is a key feature; it is generally stronger and less reactive than in haloalkanes due to the partial double bond character arising from the overlap of the halogen's lone pairs with the ring's π-system. savemyexams.com

Significance of Aryl Iodides in Synthetic Methodologies

Among the halogenated arenes, aryl iodides are particularly significant due to the unique reactivity of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides highly reactive substrates in a variety of coupling reactions. They have traditionally been excellent substrates in palladium-catalyzed C-C bond-forming reactions. nih.gov More recent advancements have also made them efficient partners in C-N cross-coupling reactions, a process that was previously challenging due to inhibitory effects from the iodide byproduct. nih.govmit.edu

The utility of aryl iodides extends to modern synthetic methods driven by visible light. rsc.orgbohrium.com Photoexcited aryl iodides can generate aryl radicals via homolysis of the C-I bond, initiating radical cascade processes for cross-coupling with alkenes without the need for transition metals. rsc.orgbohrium.com Gold-catalyzed C-N cross-coupling reactions have also been developed, where aryl iodides can be coupled with partners like aliphatic nitriles under mild conditions. acs.org This high reactivity makes aryl iodides, including 1-Iodo-2-isopropoxybenzene, valuable precursors for constructing complex molecular frameworks.

Overview of Isopropoxy-Substituted Aromatic Systems

The isopropoxy group (–OCH(CH3)2) is a common substituent in organic molecules, particularly in the field of medicinal chemistry. rsc.org As an alkoxy group, it acts as an electron-donating group through resonance, activating the aromatic ring towards electrophilic substitution. nih.gov Its bulky, branched structure, however, also imparts significant steric hindrance, which can direct the regioselectivity of reactions at positions ortho to it. The isopropoxy group influences key physical properties such as solubility and lipophilicity.

Aromatic rings are among the most prevalent structures in marketed drugs and bioactive molecules. Substituents on these rings are crucial for modulating the biological activity, selectivity, and pharmacokinetic properties of a compound. rsc.orgnih.gov The presence of an isopropoxy group can be found in various pharmacologically active compounds, where it may contribute to receptor binding or metabolic stability. nih.govgoogle.com In the context of this compound, the isopropoxy group not only influences the electronic properties of the ring but also provides a steric handle that can be exploited in synthesis.

Research Trajectories and Academic Relevance of this compound

The academic relevance of this compound is demonstrated by its use as a key starting material in the synthesis of complex, high-value molecules. Its bifunctional nature allows for its participation in sequential or one-pot catalytic transformations, which are efficient strategies for building molecular complexity. mdpi.com

A notable application is in the palladium-catalyzed one-pot synthesis of a tribenzo[b,f]azepine derivative. mdpi.comresearchgate.netresearchgate.net In this process, this compound is reacted with ortho-bromoaniline in a sequence involving norbornene, demonstrating its utility in constructing intricate heterocyclic scaffolds. mdpi.comresearchgate.net More recently, its alkyne derivative, 1-ethynyl-2-isopropoxybenzene, has been used in radical cyclization reactions to form difluoromethylthio-containing quinolinones, showcasing its role in accessing novel chemical space under green chemistry conditions. rsc.org These examples highlight the compound's role as a versatile building block, enabling the exploration of novel chemical structures and reaction pathways.

Table 2: Example Synthesis of this compound A representative procedure for the laboratory synthesis of the title compound. rsc.org

| Step | Procedure |

| Reactants | 2-Iodophenol (B132878), Isopropyl bromide, Potassium carbonate. rsc.org |

| Solvent | Dry N,N-dimethyl-formamide (DMF). rsc.org |

| Conditions | The reaction mixture is stirred at 50 °C for 3 hours. rsc.org |

| Workup | The solvent is evaporated, and the residue is extracted with ethyl acetate (B1210297). rsc.org |

| Purification | The crude product is purified by column chromatography. rsc.org |

| Yield | 90% rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXUAZVWPIWITF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857335-90-1 | |

| Record name | 1-iodo-2-(propan-2-yloxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Iodo 2 Isopropoxybenzene and Its Precursors

Classical and Contemporary Approaches to Aryl Iodination

The formation of a carbon-iodine bond on an aromatic ring is a fundamental transformation in organic synthesis. Several methods have been developed, ranging from classical electrophilic aromatic substitution to modern transition metal-catalyzed reactions.

Electrophilic Aromatic Iodination Strategies

Electrophilic aromatic iodination is a direct method for introducing an iodine atom onto an aromatic ring. This reaction proceeds through the attack of an electron-rich aromatic ring on an electrophilic iodine species.

Molecular iodine (I₂) itself is a weak electrophile and requires activation to react with most aromatic compounds. olemiss.edu This activation is typically achieved by using an oxidizing agent, which converts iodine to a more potent electrophilic species, notionally I⁺. organic-chemistry.orglookchem.comchemicalbook.com Common oxidizing agents include nitric acid, hydrogen peroxide, and copper salts. organic-chemistry.orglookchem.comchemicalbook.com For activated aromatic rings, such as phenols and anilines, iodination can proceed more readily. mdpi.org

A variety of iodinating reagents have been developed to facilitate this transformation under milder conditions. N-Iodosuccinimide (NIS) is a commonly used reagent for the iodination of electron-rich aromatic compounds. The reactivity of NIS can be enhanced by the presence of an acid catalyst. Other N-iodo compounds, such as 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), also serve as effective iodine sources. organic-chemistry.org

The general mechanism for electrophilic aromatic iodination involves the formation of a sigma complex (also known as an arenium ion) through the attack of the aromatic π-system on the electrophilic iodine. A subsequent deprotonation step restores the aromaticity of the ring, yielding the iodinated product.

| Iodinating Reagent | Activating/Oxidizing Agent | Typical Substrates |

|---|---|---|

| Molecular Iodine (I₂) | Nitric Acid (HNO₃), Hydrogen Peroxide (H₂O₂), Copper Salts | Activated and unactivated aromatic rings |

| N-Iodosuccinimide (NIS) | Acid catalysts (e.g., trifluoroacetic acid) | Electron-rich aromatic compounds |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | - | Activated aromatic compounds |

Sandmeyer Reaction Pathways and Modifications

The Sandmeyer reaction provides an indirect route to aryl iodides, starting from primary aromatic amines. wikipedia.orglscollege.ac.in The process involves the diazotization of the amine to form a diazonium salt, which is then displaced by an iodide ion. libretexts.org

The first step is the conversion of an arylamine to an arenediazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. libretexts.org The resulting diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI), to yield the corresponding aryl iodide. libretexts.org Unlike the Sandmeyer reactions for the synthesis of aryl chlorides and bromides, the introduction of iodine often does not require a copper(I) catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org

The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org This method is particularly useful for introducing iodine at a specific position on the aromatic ring, as the starting amine can often be synthesized with the desired substitution pattern.

Palladium-Catalyzed Iodination Protocols

Palladium-catalyzed reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds, including the C-I bond. These methods often offer high regioselectivity and functional group tolerance.

One significant advancement is the palladium-catalyzed C-H iodination. In these reactions, a palladium catalyst activates a C-H bond of the aromatic ring, facilitating its reaction with an iodine source. Molecular iodine can be used as the oxidant in some of these protocols. The regioselectivity of the reaction is often controlled by a directing group on the substrate, which coordinates to the palladium catalyst and brings it into proximity with a specific C-H bond.

Another approach is palladium-catalyzed transfer iodination, where an aryl iodide serves as both a hydrogen atom transfer reagent and an iodine donor. ethz.chnih.govethz.ch This method allows for the iodination of non-activated C(sp³)–H bonds, but the principles can be extended to C(sp²)–H bonds under certain conditions.

Transition Metal-Free Iodination Techniques

In recent years, there has been a growing interest in developing iodination methods that avoid the use of transition metals, driven by concerns about cost and environmental impact.

Organocatalytic iodination has been successfully achieved using reagents like 1,3-diiodo-5,5-dimethylhydantoin (DIH) in the presence of a thiourea (B124793) catalyst. This method is effective for the iodination of activated aromatic compounds.

Hypervalent iodine reagents can also be employed in transition-metal-free iodination reactions. These reagents are highly reactive and can iodinate a wide range of aromatic substrates. Additionally, methods utilizing elemental iodine in combination with an oxidant under metal-free conditions have been reported.

Regioselective Synthesis of 1-Iodo-2-isopropoxybenzene

The synthesis of this compound requires the selective introduction of an iodine atom at the position ortho to the isopropoxy group. The isopropoxy group is an ortho-, para-directing group in electrophilic aromatic substitution. Therefore, direct iodination of 2-isopropoxybenzene would likely lead to a mixture of ortho- and para-iodinated products. To achieve high regioselectivity for the ortho product, specific strategies are necessary.

Directed Ortho-Metalation and Iodination

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orguwindsor.cabaranlab.orgorganic-chemistry.org In this approach, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, directing the deprotonation to the adjacent ortho position. wikipedia.orguwindsor.cabaranlab.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with an electrophile. wikipedia.org

The oxygen atom of the isopropoxy group in 2-isopropoxybenzene can act as a directing metalation group. Treatment of 2-isopropoxybenzene with a strong lithium base would lead to the formation of 2-isopropoxy-6-lithiobenzene. Quenching this organolithium species with an iodine source, such as molecular iodine (I₂), would yield the desired this compound with high regioselectivity.

| Step | Description | Typical Reagents |

|---|---|---|

| 1 | Directed Ortho-Metalation | n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in an ethereal solvent (e.g., THF, diethyl ether) |

| 2 | Iodination (Electrophilic Quench) | Molecular Iodine (I₂) |

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound can be approached through various routes, often involving the preparation of key precursors such as 2-isopropoxyaniline (B1215334) or the direct isopropylation of 2-iodophenol (B132878).

Synthesis of 2-Isopropoxyaniline and Related Intermediates

2-Isopropoxyaniline is a crucial intermediate in one of the synthetic pathways to this compound. Its synthesis typically involves a multi-step process. One common route begins with the nitration of a suitable phenol (B47542), followed by etherification and subsequent reduction of the nitro group to an amine. For instance, a patented method describes the synthesis of 2,4-dichloro-5-isopropoxyaniline (B1580495) starting from 2,4-dichloro-5-propoxy nitrobenzene. The nitro group is reduced to an aniline (B41778) using a noble metal catalyst on a graphene support, with water as the solvent and a crown ether as a phase-transfer catalyst. This process achieves a high conversion rate and yield. scispace.com

Another approach involves the dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines, which represents a more convergent strategy to access substituted aminophenols. nih.gov While not a direct synthesis of 2-isopropoxyaniline, this methodology highlights modern approaches to constructing the core aminophenol structure.

Etherification of Phenols: Isopropylation Methods

The introduction of the isopropoxy group onto a phenolic hydroxyl group is a key transformation in the synthesis of this compound and its precursors. The Williamson ether synthesis is a widely employed and versatile method for this purpose. wikipedia.org This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, an isopropyl halide.

To synthesize this compound directly, 2-iodophenol can be used as the starting material. The reaction of 2-iodophenol with an isopropylating agent such as 2-chloropropane (B107684) or 2-bromopropane (B125204) in the presence of a base will yield the desired product. The efficiency of this reaction can be significantly improved through the use of phase-transfer catalysis (PTC). Phase-transfer catalysts, such as polyethylene (B3416737) glycol (PEG400) and quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) chloride), facilitate the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkyl halide is present, thereby increasing the reaction rate and yield. tandfonline.comphasetransfercatalysis.comtandfonline.comjetir.org

The table below outlines different conditions for the isopropylation of phenols.

| Phenol Substrate | Isopropylating Agent | Base | Catalyst/Conditions | Solvent | General Yield | Reference |

| Phenols | Alkyl Halides | NaOH / Na₂CO₃ | PEG400 | Solvent-free | >86% | tandfonline.comtandfonline.comresearchgate.net |

| 3-Aminophenol | 2-Chloropropane | NaOH | Tetrabutylammonium chloride | Toluene | Good | |

| Phenol | 2-Propanol | None | Supercritical Water | Water | 83.1% | researchgate.net |

| Phenols | Weak alkylating agents | Alkali metal carboxylates | High temperature (>300 °C) | N/A | High (up to 99% selectivity) | acs.orgresearchgate.netcapes.gov.br |

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound and its intermediates, while minimizing reaction times and the formation of byproducts.

For the iodination step, several strategies can be employed to enhance the yield. The choice of iodinating reagent and the use of an activating agent are critical. For instance, elemental iodine can be activated by reagents such as Selectfluor™ (F-TEDA-BF₄) for the effective iodination of sterically hindered benzenes. organic-chemistry.org Another approach involves the in-situ generation of a more reactive iodine species. For example, the use of an iodine source in the presence of an oxidizing agent like hydrogen peroxide can facilitate the iodination of phenols. acs.orgchemicalbook.com The reaction solvent can also play a significant role; for example, hexafluoroisopropanol has been shown to be a beneficial solvent for the halogenation of arenes. researchgate.net

In the context of the Williamson ether synthesis for isopropylation, several factors can be optimized. The choice of base is important, with strong bases like sodium hydroxide (B78521) or milder bases like potassium carbonate being commonly used. As previously mentioned, the addition of a phase-transfer catalyst can dramatically improve the reaction efficiency. tandfonline.comphasetransfercatalysis.comtandfonline.comjetir.org Furthermore, modern techniques such as microwave-assisted synthesis under solvent-free conditions have been shown to provide rapid reactions and excellent yields for the Williamson ether synthesis. A catalytic version of the Williamson ether synthesis has also been developed, which operates at high temperatures and utilizes weaker, less hazardous alkylating agents, offering a greener and more efficient industrial process. wikipedia.orgacs.orgresearchgate.netcapes.gov.br

The following table provides examples of how reaction conditions can be optimized to enhance yields in relevant synthetic transformations.

| Reaction Type | Substrate | Reagents/Conditions | Optimized Parameter | Effect on Yield/Selectivity | Reference |

| Iodination | Sterically Hindered Alkyl Benzenes | I₂ / F-TEDA-BF₄ | Use of activating agent | Effective and selective iodination | organic-chemistry.org |

| Iodination | Phenol | I₂ / H₂O₂ | In-situ generation of active species | Good yields of iodinated phenols | chemicalbook.com |

| Etherification | Phenols | Alkyl Halide, Base | PEG400 (Phase-transfer catalyst) | Excellent yields (>86%) | tandfonline.comtandfonline.comresearchgate.net |

| Etherification | Alcohols/Phenols | Alkyl Tosylate, K₂CO₃ | Microwave irradiation, solvent-free | Excellent yields, rapid reaction | |

| Etherification | Phenols | Weak alkylating agents | High temperature (>300 °C), catalyst | High selectivity (up to 99%) | acs.orgresearchgate.netcapes.gov.br |

Chemical Reactivity and Transformational Chemistry of 1 Iodo 2 Isopropoxybenzene

Cross-Coupling Reactions Involving 1-Iodo-2-isopropoxybenzene

This compound serves as a versatile building block in organic synthesis, primarily through its engagement in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of complex molecular architectures from simpler precursors. The following subsections detail the application of this compound and its analogs in some of the most important cross-coupling methodologies.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the reactivity of analogous 2-iodoalkoxybenzenes, such as 2-iodoanisole, provides significant insight. These reactions typically proceed in the presence of a palladium catalyst and a base.

Research on the carbonylative Suzuki-Miyaura coupling of iodoanisole with phenylboronic acid has demonstrated the formation of biaryl ketones. researchgate.net The reaction conditions, catalysts, and yields are influenced by factors such as the choice of palladium source, ligands, and the nature of the base. For instance, palladium acetate (B1210297) [Pd(OAc)₂] and palladium on carbon (Pd/C) are commonly employed catalysts. The reaction of various aryl halides with arylboronic acids has been shown to proceed efficiently, even in aqueous media, highlighting the versatility of this method.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| 2-Iodoanisole | Phenylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ | PEG 400 | - | 2-Methoxybiphenyl | - |

| 4-Iodoanisole | Phenylboronic acid | Pd@CS-Py@CNT | Na₂CO₃ | Water | Reflux | 4-Methoxybiphenyl | >95 |

This table presents data for analogous iodoanisole compounds to illustrate the general conditions for Suzuki-Miyaura reactions.

Heck Reaction Applications and Stereochemical Considerations

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org this compound has been successfully employed in a palladium-catalyzed one-pot reaction involving ortho-bromoaniline and norbornene, yielding a complex tribenzo[b,f]azepine derivative in 83% yield. mdpi.commdpi.com This transformation is a variant of the Catellani reaction, which combines a Heck reaction with C-H activation.

The reaction proceeds under the catalysis of palladium(II) acetate with triphenylphosphine (B44618) (PPh₃) as a ligand and cesium carbonate (Cs₂CO₃) as the base in dimethylformamide (DMF) at 105 °C. mdpi.com The stereochemistry of the Heck reaction is a critical aspect, often proceeding via a syn-addition of the aryl group and the palladium to the alkene, followed by a syn-elimination of a β-hydride to form the product. In the case of the aforementioned reaction with norbornene, the stereoselectivity of the norbornene insertion is a key factor in determining the final product's structure. mdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| This compound | o-Bromoaniline | Norbornene | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | DMF | 105 | cis,exo-1,2,3,4,4a,13b-hexahydro-1,4-methano-5-isopropoxy-9H-tribenzo[b,f]azepine | 83 mdpi.com |

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira coupling is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgyoutube.com This reaction has been applied to this compound for the synthesis of substituted alkynes.

In one documented procedure, this compound was reacted with trimethylsilylacetylene (B32187) in the presence of bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] and copper(I) iodide (CuI) in triethylamine (B128534) (Et₃N) at 50 °C. whiterose.ac.uk This reaction is fundamental for introducing an alkynyl moiety onto the benzene (B151609) ring, which can then be used in further synthetic transformations. The general applicability of the Sonogashira coupling allows for the use of a wide range of terminal alkynes, making it a versatile tool for molecular construction. organic-chemistry.org

| Reactant 1 | Reactant 2 | Pd-Catalyst | Cu-Cocatalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Et₃N | 50 | 2-Isopropoxy-1-((trimethylsilyl)ethynyl)benzene | - whiterose.ac.uk |

| 2-Iodoanisole | Terminal Alkynes | Pd/Cu Catalyst | - | - | - | - | o-(1-Alkynyl)anisoles | - sigmaaldrich.com |

The table includes a specific example for this compound and a general transformation for the analogous 2-iodoanisole.

Negishi Coupling and Organozinc Reagents

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a C-C bond. This reaction is known for its high functional group tolerance and the reactivity of organozinc reagents. While specific examples of this compound in Negishi couplings are not readily found in the surveyed literature, the general principles of this reaction are well-established for various aryl halides.

The versatility of the Negishi coupling allows for the formation of bonds between sp², sp³, and sp hybridized carbon atoms. The organozinc reagents can be prepared from the corresponding organic halides and activated zinc, or generated in situ. Palladium catalysts are generally preferred for their higher yields and broader functional group tolerance.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| Aryl Halide (e.g., this compound) | Organozinc Reagent (R-ZnX) | Pd(0) or Ni(0) complex | THF, DMF, etc. | Aryl-R |

This table outlines the general components of a Negishi coupling reaction, applicable to substrates like this compound.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. This reaction has become a vital tool for the construction of arylamines, which are prevalent in pharmaceuticals and other functional materials. Although a specific Buchwald-Hartwig amination of this compound is not detailed in the provided search results, the reaction is broadly applicable to aryl iodides.

In a related context, a palladium-catalyzed process involving this compound, o-bromoaniline, and norbornene leads to the formation of an azepine derivative through a sequence that includes an intramolecular C-N coupling step, which is mechanistically related to the Buchwald-Hartwig amination. mdpi.comresearchgate.net The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.

| Reactant 1 | Reactant 2 | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Product |

| Aryl Iodide (e.g., this compound) | Amine (R-NH₂) | Pd-catalyst / Phosphine ligand | NaOtBu, Cs₂CO₃, etc. | Toluene, Dioxane, etc. | 80-120 | Aryl-NHR |

This table illustrates the general conditions for the Buchwald-Hartwig amination of aryl iodides.

Other Metal-Catalyzed Coupling Reactions (e.g., Stille, Hiyama, Gold-Catalyzed)

Beyond the more common cross-coupling reactions, this compound and its analogs can participate in other valuable metal-catalyzed transformations.

Stille Coupling: This reaction pairs an organic halide with an organotin compound, catalyzed by palladium. researchgate.netwhiterose.ac.ukresearchgate.net Organostannanes are stable and tolerant of many functional groups, making the Stille reaction a robust method for C-C bond formation, despite the toxicity of tin compounds. organic-chemistry.org

Hiyama Coupling: The Hiyama coupling utilizes an organosilane as the coupling partner with an organic halide, also under palladium catalysis. libretexts.org A key feature of this reaction is the need for an activating agent, such as a fluoride (B91410) source or a base, to facilitate transmetalation from the silicon atom.

Gold-Catalyzed Coupling: While less common than palladium-catalyzed reactions, gold catalysis has emerged as a powerful tool in organic synthesis. Gold catalysts can mediate cross-coupling reactions, often involving a Au(I)/Au(III) redox cycle. researchgate.net Research has shown that gold can catalyze C-O cross-coupling reactions of aryl iodides with various nucleophiles. mdpi.comresearchgate.net Additionally, metal-mediated oxidative coupling of 2-iodoalkoxybenzene has been reported using reagents like MoCl₅. researchgate.net

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Key Features |

| Stille Coupling | 2-Iodoalkoxybenzene | Organostannane (R-SnBu₃) | Pd complex | High functional group tolerance; toxic tin reagents. |

| Hiyama Coupling | 2-Iodoalkoxybenzene | Organosilane (R-SiR'₃) | Pd complex | Requires an activator (e.g., F⁻); low toxicity of silanes. |

| Gold-Catalyzed Coupling | 2-Iodoalkoxybenzene | Various Nucleophiles | Au complex | Can involve Au(I)/Au(III) redox cycles; unique reactivity. |

This table provides a comparative overview of Stille, Hiyama, and Gold-catalyzed couplings with analogous 2-iodoalkoxybenzene substrates.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) on this compound is a nuanced area of its reactivity. The classical SNAr mechanism typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. The isopropoxy group in this compound is, however, an electron-donating group, which disfavors the formation of the negatively charged Meisenheimer complex intermediate characteristic of the SNAr pathway. Consequently, direct displacement of the iodide by common nucleophiles under standard SNAr conditions is generally not a facile process.

However, the substitution of the iodide can be achieved through alternative, metal-catalyzed pathways that are formally considered nucleophilic aromatic substitutions. These modern cross-coupling reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are instrumental in a variety of cross-coupling reactions involving aryl halides. For this compound, reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are of significant importance.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent in the presence of a palladium catalyst and a base. It is a versatile method for the formation of biaryl compounds.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, providing a valuable route to stilbene (B7821643) and cinnamate (B1238496) derivatives. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. libretexts.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.org

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst, Base | Biaryl |

| Heck | Alkene | Pd(0) catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

| Buchwald-Hartwig | Amine | Pd(0) catalyst, Base | Arylamine |

Copper-Catalyzed Ullmann Condensation:

The Ullmann condensation is a classical copper-catalyzed reaction that facilitates the formation of diaryl ethers, diaryl thioethers, and N-aryl amines from aryl halides. nih.gov This reaction is particularly useful for substrates that are not amenable to traditional SNAr conditions. In the context of this compound, an Ullmann reaction with a phenol (B47542) would yield a diaryl ether. The reaction typically requires high temperatures and a stoichiometric amount of copper, although more modern protocols with catalytic copper and ligands have been developed. researchgate.netorganic-chemistry.org

Formation and Reactivity of Organometallic Derivatives

The carbon-iodine bond in this compound is a key site for the formation of highly reactive organometallic species, which serve as powerful nucleophiles in organic synthesis.

Grignard Reagent Formation and Subsequent Reactions

Treatment of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), leads to the formation of the corresponding Grignard reagent, 2-isopropoxyphenylmagnesium iodide. This organomagnesium compound is a potent nucleophile and a strong base.

The 2-isopropoxyphenyl Grignard reagent can react with a wide array of electrophiles to form new carbon-carbon bonds. These reactions are fundamental in the construction of more complex molecular architectures.

Reactions of 2-Isopropoxyphenylmagnesium Iodide:

| Electrophile | Product Type |

| Aldehydes (e.g., Benzaldehyde) | Secondary Alcohol |

| Ketones (e.g., Cyclohexanone) | Tertiary Alcohol |

| Esters (e.g., Ethyl acetate) | Tertiary Alcohol (after addition of two equivalents) |

| Carbon Dioxide (CO₂) | Carboxylic Acid |

| Epoxides (e.g., Ethylene oxide) | Primary Alcohol (after ring-opening) |

Organolithium Species and Their Synthetic Utility

An alternative and often more reactive organometallic derivative is the corresponding organolithium species, 2-isopropoxyphenyllithium. This can be readily prepared from this compound via a lithium-halogen exchange reaction. This exchange is typically carried out at low temperatures using an alkyllithium reagent, such as n-butyllithium or tert-butyllithium. The equilibrium of this reaction favors the formation of the more stable aryllithium species.

2-isopropoxyphenyllithium is a highly reactive nucleophile and participates in a similar range of reactions as the Grignard reagent, often with enhanced reactivity.

Synthetic Applications of 2-Isopropoxyphenyllithium:

| Electrophile | Product Type |

| Aldehydes | Secondary Alcohol |

| Ketones | Tertiary Alcohol |

| Esters | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | Carboxylic Acid |

| Amides (e.g., DMF) | Aldehyde |

Radical Reactions of Aryl Iodides

The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to generate an aryl radical upon exposure to radical initiators or photolytic conditions. These aryl radicals can then participate in a variety of radical-mediated transformations.

One important class of such reactions is Atom Transfer Radical Cyclization (ATRC) . In this process, if the this compound molecule is suitably functionalized with an unsaturated moiety (e.g., an alkene or alkyne) connected by a tether, the initially formed aryl radical can undergo an intramolecular cyclization. warwick.ac.uknih.govresearchgate.net The resulting cyclic radical can then be trapped by an atom transfer agent, often the iodine atom from another molecule of the starting material, to propagate a radical chain reaction. The regioselectivity of the cyclization (e.g., exo vs. endo) is governed by Baldwin's rules.

Photochemical reactions of aryl iodides are also well-documented. Irradiation with UV light can induce the homolysis of the C-I bond, leading to the formation of the 2-isopropoxyphenyl radical. This reactive intermediate can then be trapped by various radical scavengers or participate in addition reactions to unsaturated systems.

Functional Group Interconversions of the Isopropoxy Moiety

The isopropoxy group of this compound can also undergo chemical transformations, most notably ether cleavage. Aryl ethers are generally stable, but the carbon-oxygen bond can be cleaved under strongly acidic conditions.

The most common method for the cleavage of aryl ethers is treatment with strong hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), often at elevated temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether like this compound, the cleavage will occur at the alkyl-oxygen bond because the aryl-oxygen bond is stronger and the phenyl cation is unstable. The nucleophilic attack will occur on the isopropyl group, leading to the formation of 2-iodophenol (B132878) and 2-iodopropane. The mechanism of this cleavage can be either SN1 or SN2 at the isopropyl carbon, depending on the reaction conditions.

| Reagent | Product 1 | Product 2 |

| Hydroiodic Acid (HI) | 2-Iodophenol | 2-Iodopropane |

| Hydrobromic Acid (HBr) | 2-Iodophenol | 2-Bromopropane (B125204) |

This dealkylation reaction is a useful synthetic transformation for unmasking a phenolic hydroxyl group that may have been protected as an ether.

Advanced Spectroscopic and Structural Characterization Techniques for 1 Iodo 2 Isopropoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of 1-Iodo-2-isopropoxybenzene in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the proton and carbon framework can be assembled.

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The spectrum is characterized by signals from both the aromatic ring and the aliphatic isopropoxy group.

The aromatic region is expected to show a complex pattern for the four protons on the substituted benzene (B151609) ring. The proton adjacent to the iodine atom (H-6) is typically shifted downfield due to the deshielding effect of the halogen. The proton adjacent to the isopropoxy group (H-3) would also be influenced, while the remaining protons (H-4, H-5) would appear at intermediate chemical shifts. The coupling between these adjacent protons results in distinct splitting patterns (multiplicities), with coupling constants (J-values) indicative of their ortho, meta, or para relationship.

The aliphatic isopropoxy group gives rise to two characteristic signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The septet arises from the methine proton being coupled to the six protons of the two methyl groups. Conversely, the methyl protons are split into a doublet by the single adjacent methine proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (H-3, H-4, H-5, H-6) | 6.7 - 7.8 | Multiplet (m) | - | 4H |

| Isopropoxy (-CH) | 4.4 - 4.6 | Septet (sept) | ~6.0 | 1H |

| Isopropoxy (-CH₃) | 1.3 - 1.5 | Doublet (d) | ~6.0 | 6H |

Note: Predicted values are based on empirical data for structurally similar compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In a proton-decoupled spectrum, each chemically non-equivalent carbon atom produces a single peak. For this compound, a total of seven distinct signals are expected: five for the aromatic carbons and two for the aliphatic isopropoxy carbons.

The carbon atom directly bonded to the iodine (C-1) is expected to have a significantly lower chemical shift (be shifted upfield) due to the "heavy atom effect" of iodine. The carbon bonded to the oxygen of the isopropoxy group (C-2) will be shifted significantly downfield due to the electronegativity of oxygen. The remaining aromatic carbons (C-3, C-4, C-5, C-6) will appear in the typical aromatic region (δ 110-140 ppm). The aliphatic carbons of the isopropoxy group, the methine carbon (-CH) and the methyl carbons (-CH₃), will appear in the upfield aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Ar-I) | 85 - 90 |

| C-2 (Ar-O) | 155 - 160 |

| C-3, C-4, C-5, C-6 (Ar-CH) | 115 - 140 |

| Isopropoxy (-CH) | 70 - 75 |

| Isopropoxy (-CH₃) | 20 - 25 |

Note: Predicted values are based on established substituent effects and data from analogous structures.

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons. Key correlations would be observed between the methine proton of the isopropoxy group and the methyl protons. Additionally, correlations between adjacent aromatic protons (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6) would confirm their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum would definitively link the proton signals of the isopropoxy group to their corresponding carbon signals (methine ¹H to methine ¹³C, and methyl ¹H to methyl ¹³C). Similarly, each aromatic C-H bond would produce a cross-peak, allowing for the direct assignment of each aromatic proton to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is particularly powerful for connecting different parts of the molecule. For instance, an HMBC spectrum would show a correlation from the isopropoxy methine proton to the C-2 aromatic carbon, confirming the attachment of the isopropoxy group to the ring at that position. Correlations from the methyl protons to the methine carbon would also be visible.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

To assess the purity of this compound, a known mass of the sample is dissolved in an NMR solvent along with a known mass of a high-purity internal standard. The internal standard must have at least one signal that is well-resolved from any signals of the analyte or impurities. By comparing the integral of a specific, well-defined signal from this compound (e.g., the isopropoxy methyl doublet) with the integral of a signal from the internal standard, the molar ratio of the two compounds can be determined. Knowing the masses and molecular weights of both the sample and the standard allows for the calculation of the absolute purity of the this compound sample. This method provides a direct, primary measure of purity traceable to the International System of Units (SI). acdlabs.combldpharm.com

Mass Spectrometry (MS) Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the "exact mass" of the molecular ion, which is the calculated mass based on the most abundant isotope of each element in the molecule.

For this compound, with the molecular formula C₉H₁₁IO, the theoretical exact mass of the molecular ion ([M]⁺) can be calculated by summing the exact masses of the most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁶O). An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 3: Theoretical Exact Mass Calculation for this compound

| Formula | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |

| C₉H₁₁IO | ¹²C | 9 | 12.000000 | 108.000000 |

| ¹H | 11 | 1.007825 | 11.086075 | |

| ¹²⁷I | 1 | 126.904473 | 126.904473 | |

| ¹⁶O | 1 | 15.994915 | 15.994915 | |

| Total | Theoretical Exact Mass | 261.985463 |

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods that impart different levels of energy to the analyte molecule, resulting in distinct fragmentation behaviors.

Electron Ionization (EI):

EI is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, leading to extensive fragmentation. wikipedia.org This fragmentation is highly reproducible and provides a characteristic "fingerprint" for a compound, which is invaluable for structural elucidation. The energetic electrons interact with the molecule, causing the ejection of an electron and forming a molecular radical cation (M+•). libretexts.org This molecular ion is often unstable and undergoes further fragmentation by breaking chemical bonds to form a variety of smaller, charged fragments. orgchemboulder.com

For this compound, the EI mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation pathways would likely involve:

Loss of the isopropoxy group: Cleavage of the C-O ether bond could result in the loss of an isopropoxy radical (•OCH(CH₃)₂), leading to a prominent fragment ion.

Loss of an isopropyl group: Fragmentation within the isopropoxy moiety, such as the loss of an isopropyl radical (•CH(CH₃)₂), is another probable pathway.

Cleavage of the C-I bond: The carbon-iodine bond is relatively weak and can cleave to produce a phenyl cation fragment or an iodine radical. docbrown.info

Rearrangement reactions: Complex rearrangements, such as the McLafferty rearrangement, can also occur, although they are more common in molecules with specific functional groups. libretexts.org

A hypothetical fragmentation pattern for this compound under EI is presented in the table below.

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 262 | [C₉H₁₁IO]⁺• | (Molecular Ion) |

| 219 | [C₆H₄IO]⁺ | •C₃H₇ |

| 194 | [C₉H₁₀O]⁺• | •I |

| 127 | [I]⁺ | [C₉H₁₁O]• |

| 94 | [C₆H₅OH]⁺• | C₃H₆ + I• |

| 43 | [C₃H₇]⁺ | [C₆H₄IO]• |

Electrospray Ionization (ESI):

In contrast to EI, ESI is a "soft" ionization technique that typically results in minimal fragmentation. wikipedia.org It is particularly useful for analyzing larger, more fragile molecules. In ESI, a high voltage is applied to a liquid to create an aerosol, and ions are formed through the evaporation of charged droplets. youtube.com For a relatively small molecule like this compound, ESI would likely produce a prominent protonated molecule [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺).

However, dehalogenation reactions have been reported for iodinated aromatic compounds during ESI-MS, particularly when using formic acid as a mobile phase additive. nih.govresearchgate.net This can lead to the observation of ions corresponding to the deiodinated molecule, which could complicate spectral interpretation. nih.govresearchgate.net The extent of this in-source fragmentation can be influenced by experimental parameters such as the capillary voltage. nih.gov

Isotopic Abundance Analysis for Halogen Identification

Mass spectrometry can also be used to identify the presence of certain elements based on their natural isotopic abundances. Iodine is monoisotopic, meaning it has only one naturally occurring stable isotope, ¹²⁷I, with an abundance of 100%. orgchemboulder.comwebelements.com This results in a single, distinct peak for any iodine-containing fragment in the mass spectrum. youtube.com This characteristic lack of an M+2 peak (a peak two mass units higher than the molecular ion) for iodine helps to distinguish it from other common halogens like chlorine and bromine, which have significant M+2 isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds and functional groups within the molecule.

The IR spectrum of this compound would exhibit several key absorption bands:

C-H stretching (aromatic): Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org

C-H stretching (aliphatic): The C-H bonds of the isopropyl group will show stretching vibrations in the 2980-2850 cm⁻¹ range.

C-O stretching (ether): The stretching vibration of the aryl-alkyl ether bond (Ar-O-R) is expected to produce a strong absorption band in the 1270-1230 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C=C stretching (aromatic): The in-ring carbon-carbon double bond stretches of the benzene ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. libretexts.org

C-H bending (aromatic): The out-of-plane (oop) C-H bending vibrations are particularly diagnostic for the substitution pattern on the benzene ring and appear in the 900-675 cm⁻¹ range. libretexts.org For an ortho-disubstituted benzene, a strong band is expected between 770 and 735 cm⁻¹. spectroscopyonline.com

C-I stretching: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (isopropyl) | Stretching | 2980-2850 |

| Aryl-Alkyl Ether C-O | Asymmetric Stretching | 1270-1230 |

| Aryl-Alkyl Ether C-O | Symmetric Stretching | 1075-1020 |

| Aromatic C=C | In-ring Stretching | 1600-1450 |

| Aromatic C-H | Out-of-plane Bending (ortho) | 770-735 |

| C-I | Stretching | < 600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

For this compound, a successful single-crystal X-ray diffraction experiment would yield a detailed structural model. This would confirm the ortho substitution pattern on the benzene ring and reveal the conformation of the isopropoxy group relative to the aromatic plane. The analysis would provide precise measurements of:

The C-I bond length.

The C-O-C bond angle of the ether linkage.

The bond lengths and angles within the benzene ring and the isopropyl group.

The dihedral angle between the plane of the benzene ring and the C-O-C plane of the ether.

Intermolecular interactions in the crystal lattice, such as van der Waals forces or potential weak hydrogen bonds, which dictate the crystal packing.

The successful growth of a single crystal of sufficient quality is a prerequisite for this technique. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds, such as this compound, exhibit characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. These absorptions are due to the excitation of π electrons in the benzene ring to higher energy π* orbitals.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring. Typically, benzene derivatives exhibit two main absorption bands:

The E2-band , a strong absorption typically occurring around 200-220 nm.

The B-band , a weaker, more structured absorption appearing at longer wavelengths, usually around 250-280 nm.

The presence of the iodo and isopropoxy substituents will influence the position and intensity of these absorption bands (a bathochromic or "red" shift to longer wavelengths and a hyperchromic effect or increase in intensity are expected compared to unsubstituted benzene). The iodine atom, with its lone pairs of electrons, can participate in n → π* transitions, which may appear as a weak, longer-wavelength shoulder on the main absorption bands.

Other Advanced Spectroscopic Methods (e.g., Raman, Chiroptical if relevant)

Raman Spectroscopy:

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. nih.gov It measures the inelastic scattering of monochromatic light from a laser source. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. For this compound, Raman spectroscopy would provide additional information about the vibrational modes of the molecule. The C-I bond, being highly polarizable, would be expected to give a strong signal in the Raman spectrum. Symmetrical vibrations, which may be weak or inactive in the IR spectrum, are often strong in the Raman spectrum.

Chiroptical Spectroscopy:

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules. Since this compound is an achiral molecule (it possesses a plane of symmetry), it would not exhibit a CD spectrum. Therefore, chiroptical methods are not relevant for the structural characterization of this specific compound.

Computational and Theoretical Investigations of 1 Iodo 2 Isopropoxybenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying medium-sized organic molecules. DFT calculations can predict a wide range of properties by approximating the electron density of a system. nih.govnih.gov

The electronic nature of 1-iodo-2-isopropoxybenzene is governed by the interplay between the electron-donating isopropoxy group (-OCH(CH₃)₂) and the electron-withdrawing, yet highly polarizable, iodine atom at the ortho position. DFT calculations are used to quantify these effects through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical parameter for assessing chemical reactivity and kinetic stability. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, hybridization, and intramolecular interactions. researchgate.netresearchgate.net NBO calculations can reveal charge delocalization from the oxygen lone pairs of the isopropoxy group into the aromatic ring and quantify the stabilization energy associated with these interactions. The analysis provides insight into hyperconjugative effects that influence the molecule's stability and reactivity. nih.gov

Table 1: Illustrative NBO Analysis for Intramolecular Interactions in this compound. This table demonstrates the type of data obtained from an NBO analysis, showing key donor-acceptor interactions. E(2) represents the stabilization energy. Note: Values are representative and not from a specific calculation on this molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (C_aryl - C_aryl) | 5.2 | n → π |

| π (C_aryl - C_aryl) | σ (C_aryl - I) | 1.8 | π → σ |

| σ (C_aryl - H) | π (C_aryl - C_aryl) | 0.9 | σ → π* |

Geometry Optimization and Conformational Analysis

Before properties can be accurately calculated, the molecule's most stable three-dimensional structure (or structures) must be determined. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. nih.gov For this compound, a key structural feature is the orientation of the isopropoxy group relative to the benzene (B151609) ring. Rotation around the C(aryl)-O and O-C(isopropyl) bonds gives rise to different conformers.

DFT calculations can map the potential energy surface associated with these rotations to identify the global minimum energy conformer and any local minima, as well as the rotational energy barriers between them. The steric bulk of the iodine atom ortho to the isopropoxy group significantly influences the preferred conformation, likely forcing the isopropyl group to orient away from the iodine to minimize steric hindrance.

Table 2: Representative Optimized Geometrical Parameters for this compound. This table shows typical bond lengths and angles that would be determined from a DFT geometry optimization. Note: Values are based on analogous structures and are for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C - I | ~2.10 Å |

| Bond Length | C_aryl - O | ~1.37 Å |

| Bond Length | O - C_isopropyl | ~1.45 Å |

| Bond Angle | C_aryl - O - C_isopropyl | ~118° |

| Dihedral Angle | C_aryl - C_aryl - O - C_isopropyl | Varies with conformer |

Reaction Pathway Elucidation and Transition State Calculations

DFT is a powerful tool for investigating the mechanisms of chemical reactions. For a given reaction, computational chemists can map out the entire reaction pathway, connecting reactants to products via a transition state (TS). ucsb.edu The transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy path. ucsb.edu

Potential reactions involving this compound, such as ortho-C-H functionalization or palladium-catalyzed coupling reactions, could be modeled. researchgate.netchemrxiv.org The process involves:

Locating the TS: Using algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method to generate an initial guess for the TS structure. ucsb.eduyoutube.com

Optimizing the TS: Refining the structure to find the exact saddle point.

Verification: Performing a frequency calculation. A true transition state is confirmed by the presence of one and only one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. ucsb.eduyoutube.com

The energy difference between the reactants and the transition state gives the activation energy of the reaction, a critical factor in determining reaction rates.

Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical methods can predict various spectroscopic properties, which is invaluable for identifying and characterizing compounds.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical shifts can be obtained and compared with experimental data to confirm the structure. dergipark.org.tr

Vibrational Spectroscopy: The vibrational frequencies from a DFT calculation correspond to the peaks in an infrared (IR) and Raman spectrum. This allows for the assignment of experimental peaks to specific molecular vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the λ_max values and intensities in an ultraviolet-visible (UV-Vis) spectrum. nih.gov

Mass Spectrometry: While more complex, workflows based on quantum chemistry can predict electron ionization mass spectra by simulating fragmentation pathways. nih.govresearchgate.net However, studies have shown that the prediction accuracy can be lower for certain classes of molecules, including alkyl halides. nih.govresearchgate.net

Molecular Dynamics Simulations

While DFT is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (e.g., in solution) over time. researchgate.net MD simulations model a system containing many molecules (the solute and solvent) and calculate their movements by solving Newton's equations of motion.

For this compound, MD simulations could be used to study:

Solvation Effects: How solvent molecules arrange around the solute and influence its conformational preferences.

Intermolecular Interactions: The iodine atom in this compound can participate in halogen bonding—a directional, non-covalent interaction where the electropositive region (σ-hole) on the iodine interacts with a nucleophile. researchgate.netnih.gov Specially parameterized force fields are required in MD simulations to accurately model this anisotropic charge distribution. researchgate.netsquarespace.com

While potentially applicable, specific MD studies focusing on the aggregation or interactions of this compound are not prominent in the literature.

Structure-Reactivity Relationship Studies

Structure-reactivity relationships aim to correlate a molecule's structural or electronic features with its chemical reactivity. While empirical relationships like the Hammett equation are useful for meta- and para-substituted benzene derivatives, they often fail for ortho-substituted compounds. libretexts.org This failure is due to "proximity effects," where the ortho substituent can interact directly with the reaction center through steric hindrance or direct electronic interactions not captured by simple substituent constants. libretexts.org

This limitation makes computational approaches particularly valuable for ortho-substituted molecules like this compound. Instead of relying on empirical parameters, reactivity can be predicted using quantum mechanical descriptors:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Frontier Orbital Densities: The spatial distribution of the HOMO and LUMO can indicate where electrophilic or nucleophilic attacks are most likely to occur.

Calculated Atomic Charges: NBO or other charge schemes provide quantitative values for the charge on each atom.

By calculating these descriptors, researchers can build more sophisticated quantitative structure-activity relationship (QSAR) models or gain direct mechanistic insight without relying on simplified linear relationships. nih.gov The complex steric and electronic influence of the ortho-iodine and isopropoxy groups makes such computational studies essential for accurately predicting the chemical behavior of this compound. researchgate.net

Applications of 1 Iodo 2 Isopropoxybenzene As a Synthetic Building Block

Precursor in Materials Science

The unique electronic and structural contributions of the 2-isopropoxybenzene moiety make this building block particularly useful in the synthesis of materials with specific optoelectronic and liquid crystalline properties.

In the field of organic electronics, 1-iodo-2-isopropoxybenzene serves as a precursor for the synthesis of intermediates used in the production of Organic Light-Emitting Diodes (OLEDs). The isopropoxy group can enhance the solubility and film-forming properties of the final OLED materials, which is crucial for device fabrication. The core structures of many OLED materials are often built using cross-coupling reactions where an aryl iodide, such as this compound, is a key reactant. For instance, Suzuki coupling reactions are widely employed to create the biaryl structures that form the backbone of many host and emitter materials in OLEDs.

| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Relevance to OLEDs |

| Suzuki Coupling | This compound | Arylboronic acid | Biaryl compound | Core structure of host and emitter materials |

| Heck Coupling | This compound | Alkene | Substituted alkene | Extended conjugation in emissive layers |

This compound is also utilized in the synthesis and functionalization of polymers. Through polymerization reactions like Suzuki or Heck polycondensation, it can be incorporated into the main chain of a polymer, imparting specific properties such as thermal stability and solubility. The isopropoxy group can also serve as a site for further functionalization, allowing for the fine-tuning of the polymer's characteristics for applications in areas like organic electronics and advanced coatings.

The synthesis of liquid crystals often involves the assembly of rigid core structures with flexible side chains. This compound can be used to introduce the 2-isopropoxyphenyl moiety into the core of calamitic (rod-shaped) or discotic (disc-shaped) liquid crystals. The isopropoxy group contributes to the desired mesomorphic properties by influencing the molecular packing and transition temperatures of the liquid crystalline phases.

Intermediate in Agrochemical Synthesis

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on the synthesis of complex organic molecules with specific biological activities. Aryl ethers and their derivatives are common structural motifs in many agrochemicals. This compound can serve as a key intermediate in the synthesis of these compounds, where the isopropoxybenzene core is a crucial part of the final active ingredient. Ullmann condensation and other cross-coupling reactions are employed to build the target agrochemical structures from this versatile building block.

Role in the Synthesis of Ligands for Catalysis

Phosphine (B1218219) ligands are essential components of many homogeneous catalysts, particularly those based on palladium. The Buchwald-Hartwig amination reaction provides a powerful method for the synthesis of complex phosphine ligands by forming a carbon-nitrogen bond between an aryl halide and an amine. This compound can be used as the aryl halide precursor to introduce the 2-isopropoxyphenyl group into the ligand structure. The steric and electronic properties of the resulting ligand can be fine-tuned by the presence of the isopropoxy group, which in turn influences the activity and selectivity of the catalyst in various cross-coupling reactions.

| Catalyst System Component | Synthetic Reaction | Role of this compound |

| Phosphine Ligand | Buchwald-Hartwig Amination | Aryl halide precursor |

Building Block for Advanced Organic Scaffolds and Heterocycles

The reactivity of the carbon-iodine bond in this compound makes it an ideal starting material for the construction of a variety of advanced organic scaffolds and heterocyclic compounds. For example, Sonogashira coupling with terminal alkynes can lead to the formation of substituted alkynes, which are precursors to a wide range of heterocycles. Furthermore, intramolecular cyclization reactions of appropriately substituted derivatives of this compound can provide access to complex polycyclic systems, which are of interest in medicinal chemistry and materials science. One notable application is in the synthesis of substituted benzofurans, a class of heterocycles with diverse biological activities.

Applications in Supramolecular Chemistry

While direct and detailed research findings on the specific applications of this compound in supramolecular chemistry are not extensively documented in publicly available literature, its structural motifs—an ortho-disubstituted benzene (B151609) ring bearing both an iodo and an isopropoxy group—suggest a significant potential for its use as a versatile synthetic building block in this field. The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, provide a framework for understanding how this compound could be theoretically employed in the construction of larger, self-assembling architectures.

The isopropoxy group, a moderately bulky and electron-donating substituent, can influence the solubility of resulting supramolecular structures in organic solvents and can play a role in directing the conformation of larger assemblies through steric effects. More critically, the iodine atom is a key functional group for forming halogen bonds. Halogen bonding is a highly directional non-covalent interaction between a halogen atom (in this case, iodine) and a Lewis base (such as a nitrogen, oxygen, or sulfur atom in another molecule). This interaction has emerged as a powerful tool for the rational design and construction of complex supramolecular architectures.

The ortho-positioning of the iodo and isopropoxy groups on the benzene ring provides a specific geometric arrangement that can be exploited to create pre-organized building blocks for macrocycles, molecular clips, and capsules. For instance, coupling reactions involving the iodine atom could be used to link multiple this compound units together, while the isopropoxy groups could then serve to modulate the properties and host-guest capabilities of the resulting supramolecular host.

Theoretical Applications and Research Directions:

Based on established principles of supramolecular design, potential applications for this compound as a synthetic precursor could include:

Synthesis of Macrocycles and Crown Ether Analogs: Through reactions such as Ullmann coupling or Sonogashira coupling, this compound could be dimerized or oligomerized to form macrocyclic structures. The isopropoxy groups would likely be oriented towards the interior or exterior of the macrocyclic cavity, influencing its size, shape, and binding affinity for specific guest molecules.

Construction of Molecular Tweezers and Clips: The rigid benzene backbone combined with the potential for functionalization at the iodo position makes this compound a candidate for one of the "arms" of a molecular tweezer. Such structures are designed to bind guest molecules through cooperative non-covalent interactions, including π-π stacking and halogen bonding.

Halogen-Bonded Self-Assembly: The iodine atom on the benzene ring can act as a reliable halogen bond donor. In the presence of suitable halogen bond acceptors (e.g., pyridine-containing molecules), this compound could self-assemble into well-defined one-, two-, or three-dimensional networks. The isopropoxy group would influence the packing of these assemblies in the solid state.

While a comprehensive body of research specifically detailing these applications for this compound is not apparent, the fundamental reactivity of its functional groups strongly supports its potential in these areas of supramolecular chemistry. Future research would be necessary to synthesize and characterize the specific supramolecular systems derived from this promising building block and to evaluate their properties, for instance in molecular recognition and host-guest chemistry.

Derivatives, Analogues, and Structure Reactivity Relationships of Isopropoxyaryl Iodides

Synthesis of Substituted 1-Iodo-2-isopropoxybenzene Analogues

The synthesis of substituted this compound analogues generally proceeds through two primary pathways: the iodination of a pre-existing substituted 2-isopropoxybenzene or the alkylation of a substituted 2-iodophenol (B132878).

Electrophilic Aromatic Iodination: This is a common and direct method for introducing an iodine atom onto an activated aromatic ring. Starting with a substituted 2-isopropoxybenzene, electrophilic iodination can be achieved using various iodinating agents. The isopropoxy group is an activating, ortho, para-directing group due to the resonance donation of its oxygen lone pairs. Consequently, the position of iodination will be influenced by the directing effects of both the isopropoxy group and the other substituent on the ring. For instance, if a para-substituted 2-isopropoxybenzene is used, iodination is directed to one of the positions ortho to the isopropoxy group.

Common iodinating reagents suitable for this transformation include:

N-Iodosuccinimide (NIS): Often used with a catalytic amount of an acid like trifluoroacetic acid, NIS provides a mild and effective method for iodinating electron-rich arenes. organic-chemistry.org

Iodine (I₂) with an Oxidizing Agent: A combination of molecular iodine with an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) (NaIO₄) in the presence of an acid like sulfuric acid can generate a strong electrophilic iodine species capable of iodinating the ring. organic-chemistry.org

The choice of reagent and reaction conditions allows for control over the regioselectivity of the iodination process, leading to a variety of substituted analogues.

Williamson Ether Synthesis: An alternative route involves the O-alkylation of a substituted 2-iodophenol with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) under basic conditions. This classic Williamson ether synthesis is highly effective for preparing analogues where the starting substituted 2-iodophenol is commercially available or easily synthesized. A base, such as potassium carbonate or sodium hydride, is used to deprotonate the phenol (B47542), generating a phenoxide that acts as a nucleophile to displace the halide from the isopropyl reagent.

The following table summarizes these general synthetic approaches:

| Starting Material | Reagents | Reaction Type | Product |

| Substituted 2-isopropoxybenzene | N-Iodosuccinimide (NIS), Trifluoroacetic acid (cat.) | Electrophilic Aromatic Iodination | Substituted this compound |

| Substituted 2-isopropoxybenzene | I₂, H₂O₂, H₂SO₄ | Electrophilic Aromatic Iodination | Substituted this compound |

| Substituted 2-iodophenol | 2-Bromopropane, K₂CO₃ | Williamson Ether Synthesis | Substituted this compound |

Systematic Variation of Alkoxy and Halogen Substituents

Systematic variation of the substituents on the aryl iodide framework provides critical insights into structure-reactivity relationships.

Variation of the Halogen: In metal-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is paramount. The bond strength decreases down the group (C-Cl > C-Br > C-I), which directly impacts the rate of the oxidative addition step—often the rate-determining step in catalytic cycles like the Suzuki-Miyaura coupling. harvard.edu Consequently, aryl iodides are significantly more reactive than the corresponding aryl bromides or chlorides. researchgate.net Replacing the iodine in this compound with bromine or chlorine would result in a less reactive analogue, requiring more forcing reaction conditions (e.g., higher temperatures, more active catalysts) to achieve comparable results in cross-coupling reactions. The general reactivity trend is I > OTf > Br >> Cl. harvard.edu